![molecular formula C20H15FN2O2S2 B2878360 3-(4-Fluorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 687562-62-5](/img/structure/B2878360.png)

3-(4-Fluorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

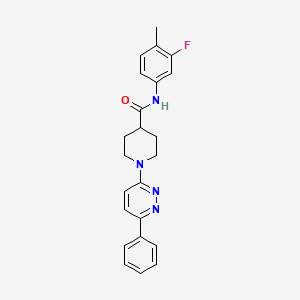

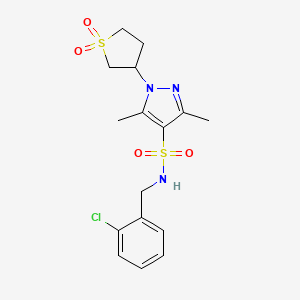

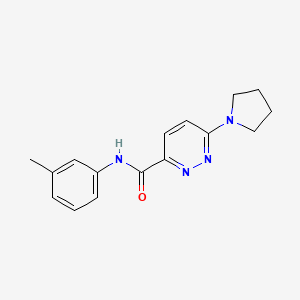

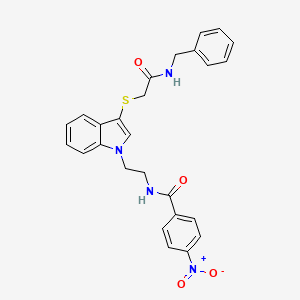

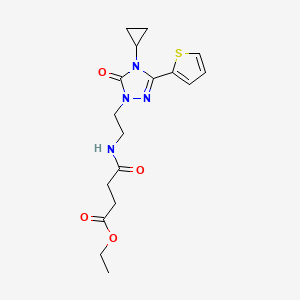

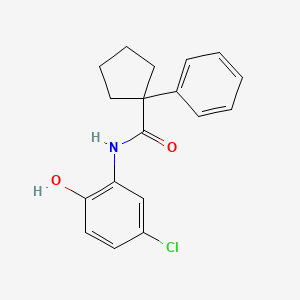

Pyrimidine derivatives, such as thieno[3,2-d]pyrimidines, are interesting classes of N-heterocycles that have been classified as privileged medicinal scaffolds with diverse biological activities . They are analogous to purine and the pyrimidine ring is the building block of DNA and RNA, which could be a reason for the wide biological activities of pyrimidine-containing molecules .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization of certain precursors . For example, the synthesis of thieno[3,2-d]pyrimidin-4-ones involves heating 3-amino-thiophene-2-carboxamides with formic acid .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary greatly depending on the substitutions at different positions of the ring . The structure-activity relationships of these compounds can provide insights into the contributions of different aromatic, aryl, and alkyl substitutions .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and varied . The reactions often involve the formation of new bonds and the breaking of existing ones, leading to the creation of new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their specific structures . For instance, the minimum inhibitory concentration (MIC) of the compounds can vary depending on their structure .科学的研究の応用

Antimicrobial Activity

This compound has been synthesized and studied for its potential as an antimicrobial agent. The structural framework of thienopyrimidinones, to which this compound belongs, is known for its synthetic versatility and effective biological activities. Specifically, derivatives of pyrazolo[3,4-d]pyrimidine have shown promising results in combating microbial infections .

Anticancer Properties

The thienopyrimidinone derivatives have also been evaluated for their anticancer activities. In vitro screenings have indicated that certain synthesized compounds exhibit potential as anticancer agents, which could lead to the development of new therapeutic drugs .

Antitumor and Antileukemia Activity

Pyrazolo[3,4-d]pyrimidine derivatives, a category that includes our compound of interest, have been found to possess significant antitumor and antileukemia activities. This opens up possibilities for these compounds to be used in the treatment of various cancers and leukemia .

Selective Enzyme Inhibition

The compound has been part of studies aiming to create selective inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is a promising target in immunomodulation, especially in cancer therapy. The selective inhibition of such enzymes can lead to the development of potent small-molecule immunomodulators .

Synthesis of Novel Derivatives

Research has been conducted on the synthesis of new series of derivatives from the base compound, which includes pyrazolo[4,3-d]pyrimidin-7-ones. These derivatives have been evaluated for their antimicrobial properties, further expanding the potential applications of the original compound .

Inhibitory Effect on Kinases

The compound has been part of a study that discovered novel compounds with good inhibitory effects on kinases. These compounds, including our compound of interest, showed IC50 values that were competitive with existing inhibitors, indicating their potential use in targeted cancer therapies .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-(4-fluorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O2S2/c21-14-6-8-15(9-7-14)23-19(25)18-16(10-11-26-18)22-20(23)27-12-17(24)13-4-2-1-3-5-13/h1-9H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIWCPLKKFQMBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2878278.png)

![1-(4-Ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2878282.png)

![2-Amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile](/img/structure/B2878285.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2878286.png)

![3-[Cyclohexyl(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B2878287.png)

![tert-butyl 3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate](/img/structure/B2878295.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2878296.png)

![2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2878299.png)